5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole
Overview
Description
Scientific Research Applications
5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Potential therapeutic use in cancer treatment due to its cytotoxic properties.
Industry: Utilized in the development of new materials and chemical intermediates.
Biochemical Analysis
Biochemical Properties
5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial as they help mitigate oxidative damage within cells. Additionally, this compound has been observed to bind with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound exhibits cytotoxic effects against squamous carcinoma cells, making it more cytotoxic than cisplatin in certain studies . It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the growth of squamous carcinoma cells in vitro, suggesting its potential as a therapeutic agent for cancer treatment .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound inhibits the activity of enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells. Additionally, this compound can induce changes in gene expression, leading to the upregulation or downregulation of genes associated with cell survival and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature variations. Long-term studies have shown that this compound can have sustained cytotoxic effects on cancer cells, with minimal degradation observed over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination from the body. This compound can also affect metabolic flux by altering the levels of key metabolites involved in cellular respiration and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its hydrophobicity and affinity for cellular membranes .
Subcellular Localization
This compound is localized to specific subcellular compartments, including the nucleus and mitochondria. This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles. The subcellular localization of this compound is crucial for its activity, as it allows the compound to interact with key biomolecules involved in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole typically involves the reaction of 1,3-dimethyl-4-nitro-1H-pyrazole with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then stirred for several hours until the desired product is formed. The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Mechanism of Action
The mechanism of action of 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole involves its interaction with cellular components, leading to cytotoxic effects. The compound is believed to inhibit cell growth by interfering with DNA synthesis and inducing apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-4-nitro-1H-pyrazole: Lacks the hydrazino group, making it less reactive in certain chemical reactions.
5-Hydrazino-3-nitro-1,2,4-triazole: Similar in structure but contains a triazole ring instead of a pyrazole ring.
Uniqueness
5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole is unique due to its combination of hydrazino and nitro functional groups, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(2,5-dimethyl-4-nitropyrazol-3-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O2/c1-3-4(10(11)12)5(7-6)9(2)8-3/h7H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAORIXXJMUEMIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])NN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393428 | |
Record name | 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66971-55-9 | |
Record name | 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key intermolecular interactions responsible for the crystal packing of 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole?
A1: The research reveals that three distinct N—H⋯O,N hydrogen bonds connect the molecules of this compound, leading to a supramolecular assembly. [] These interactions form an R42(12) ring motif, arranging the molecules in columns along the b axis of the crystal structure. [] The hydrogen bond distances (D⋯A) range from 3.044 (2) to 3.182 (3) A, while the D—H⋯A angles vary from 138 (2) to 164 (2)°. []
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